1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine
Description
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
1-ethyl-6,7-dihydro-4H-pyrano[3,4-d]imidazol-2-amine |
InChI |
InChI=1S/C8H13N3O/c1-2-11-7-3-4-12-5-6(7)10-8(11)9/h2-5H2,1H3,(H2,9,10) |
InChI Key |
NKAUULAQILBCNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(COCC2)N=C1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable pyrano-imidazole precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like halides, amines; reactions often require catalysts or specific pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The ethyl group in the target compound offers a balance between steric bulk and electronic flexibility compared to the cyclopropyl analog, which may hinder ring conformational mobility .
Physicochemical Properties
Data inferred from analogs:
Notes:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine, and what key parameters influence yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, such as cyclization of ethyl-substituted precursors under inert atmospheres (e.g., nitrogen) with catalysts like acetic acid or Lewis acids. For example, analogous pyrano-imidazole derivatives are synthesized via [4+2] cycloaddition or nucleophilic substitution .
- Key Parameters :
- Temperature control (60–100°C) to avoid side reactions.
- Solvent selection (e.g., ethanol or DMF) to enhance solubility.
- Purity monitoring via HPLC (95% or higher, as in related compounds ).
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Compare and NMR shifts with literature data (e.g., δ 1.38 ppm for ethyl groups, as seen in structurally similar imidazole derivatives ).
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve ambiguities in fused-ring systems .
- Mass Spectrometry : Confirm molecular weight (e.g., ESIMS m/z ~250–300 range for related compounds ).
Q. What are the common impurities encountered during synthesis, and how are they addressed?
- Impurity Sources :
- Unreacted ethyl precursors or incomplete cyclization byproducts.
- Oxidative degradation products in air-sensitive reactions.
- Mitigation :
- Column chromatography (silica gel, ethyl acetate/hexane eluent) for purification .
- Recrystallization in ethanol/water mixtures to isolate high-purity crystals .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., enzymes)?
- Approach :
- Docking Studies : Use SwissDock or AutoDock Vina to predict binding affinities to targets like kinases or GPCRs.
- ADME Prediction : Tools like SwissADME assess drug-likeness (e.g., LogP <5, TPSA <140 Ų) for pharmacokinetic optimization .
- Case Study : Pyrano-imidazole derivatives show enhanced metabolic stability when ethyl groups reduce steric hindrance .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Strategies :
- Dose-Response Analysis : Re-evaluate IC values under standardized assay conditions (e.g., pH 7.4 buffer, 37°C).
- Batch Variability Checks : Compare purity (HPLC ≥95%) and stereochemistry (via chiral chromatography) between studies .
- Target Selectivity Profiling : Use kinase inhibitor panels to rule off-target effects .
Q. What strategies are effective for scaling up synthesis without compromising yield?
- Scale-Up Methods :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 15–20% .
- Flow Chemistry : Enables continuous production with real-time monitoring of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
